molecular formula C11H10ClFN2O2 B2712421 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride CAS No. 2253629-54-6

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride

Cat. No. B2712421
CAS RN: 2253629-54-6
M. Wt: 256.66
InChI Key: NNKVQBQSZXSUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride, also known as FMBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMBA is a fluorinated derivative of benzoic acid and is known for its unique chemical properties that make it a valuable compound for scientific research.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including those structurally similar to 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid; hydrochloride, have been investigated for their potential as corrosion inhibitors. For instance, new N-heterocyclic compounds based on 8-hydroxyquinoline, which share a similar heterocyclic benzimidazole core, have shown effective corrosion inhibition for mild steel in acidic solutions. These compounds were synthesized and their anticorrosive activity evaluated through various techniques, demonstrating high inhibitory efficiency (Rbaa et al., 2020) (Rbaa et al., 2020).

Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff bases, which are chemically related to 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid; hydrochloride, have been designed as fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. These compounds exhibit large Stokes shifts and high sensitivity and selectivity towards these ions, indicating their potential in detecting and studying metal ions in various environments (Suman et al., 2019) (Suman et al., 2019).

Antitumor Activity

Benzimidazole derivatives related to 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid; hydrochloride have been synthesized and evaluated for their antitumor activity. These compounds, including those with additional fluoro and other heterocyclic moieties, have shown significant interaction with DNA and pronounced antiproliferative activity against various tumor cell lines, suggesting their potential in cancer therapy (Hranjec et al., 2010) (Hranjec et al., 2010).

properties

IUPAC Name

4-fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-5-10(14)9-4-7(12)2-3-8(9)11(15)16;/h2-6H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKVQBQSZXSUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=C(C=CC(=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.